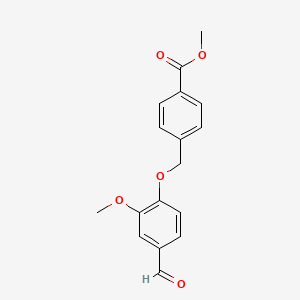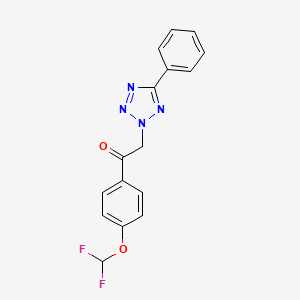
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H16ClFN2O4S and its molecular weight is 386.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
A compound structurally similar to N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide, used as a neurokinin-1 (NK1) receptor antagonist, was found effective in preclinical tests for emesis and depression, showcasing the compound's potential in neuropsychiatric applications (Harrison et al., 2001).
Orexin-1 Receptor Mechanisms
Another study utilized structurally related compounds to examine the role of orexin-1 receptor mechanisms in compulsive food consumption. This research implies potential uses in addressing eating disorders and compulsive behaviors (Piccoli et al., 2012).
Antibacterial Activity
Compounds with similar structures have been synthesized and evaluated for their antibacterial activity. This suggests the potential of this compound in developing new antibacterial agents (Egawa et al., 1984).
5-HT2A Receptor Inverse Agonist
Research on similar compounds as potent 5-HT2A receptor inverse agonists highlights the possibility of using this compound in treating psychiatric disorders (Vanover et al., 2006).
Synthesis of Di- and Mono-Oxalamides
The compound's related chemical class has been explored in novel synthetic approaches, offering insights into the compound's potential in developing new chemical synthesis methods (Mamedov et al., 2016).
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O4S/c17-12-7-11(1-2-13(12)18)20-16(23)15(22)19-8-14(24-5-4-21)10-3-6-25-9-10/h1-3,6-7,9,14,21H,4-5,8H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXIDQSZCXWJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCC(C2=CSC=C2)OCCO)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2592834.png)
![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2592835.png)

![2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B2592838.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-ethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2592839.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![3-(3,4-dimethoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2592841.png)
![N-(3-chloro-2-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2592843.png)



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2592851.png)
